molecular formula C21H18F3N5O2 B2893851 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251573-39-3

3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2893851
CAS No.: 1251573-39-3
M. Wt: 429.403
InChI Key: YQUMHEARLCWORP-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms, a triazole ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

  • Attachment of the Piperidine Ring: : The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound containing a leaving group.

  • Formation of the Benzamide Moiety: : The final step involves the coupling of the triazole-piperidine intermediate with 3,4-difluorobenzoyl chloride under basic conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.

    Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or alcohols derived from the triazole or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, influencing their function.

Medicine

The compound’s structure, particularly the presence of the triazole ring and fluorine atoms, suggests potential pharmacological activities. It may be investigated for its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide would depend on its specific biological target. Generally, compounds with similar structures can:

    Inhibit Enzymes: By binding to the active site or allosteric sites, thus preventing substrate binding or altering enzyme activity.

    Modulate Receptors: By acting as agonists or antagonists, influencing signal transduction pathways.

    Interact with DNA/RNA: By intercalating between base pairs or binding to specific sequences, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.

    3,4-Difluoro-N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: Similar structure but with a methyl group instead of a fluorine atom on the phenyl ring.

Uniqueness

The presence of multiple fluorine atoms in 3,4-difluoro-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its analogs. The triazole ring also contributes to its unique binding properties and biological activity.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

3,4-difluoro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5O2/c22-14-2-4-16(5-3-14)29-12-19(26-27-29)21(31)28-9-7-15(8-10-28)25-20(30)13-1-6-17(23)18(24)11-13/h1-6,11-12,15H,7-10H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUMHEARLCWORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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